molecular formula C24H39N3O8 B8114814 Bocaminooxy-PEG2-BCN

Bocaminooxy-PEG2-BCN

Cat. No.: B8114814
M. Wt: 497.6 g/mol
InChI Key: SKDCTDORAYPQOV-UHFFFAOYSA-N
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Description

Bocaminooxy-PEG2-BCN (CAS: 2706999-61-1) is a bifunctional crosslinker composed of three key components:

  • Boc-protected aminooxy group: A tert-butoxycarbonyl (Boc)-protected aminooxy moiety that requires deprotection (e.g., under acidic conditions) to react with aldehydes or ketones, forming stable oxime bonds .
  • PEG2 linker: A short polyethylene glycol (PEG) chain (two ethylene glycol units) that enhances solubility, reduces steric hindrance, and improves biocompatibility .
  • BCN (bicyclo[6.1.0]non-4-yne): A strained alkyne enabling copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) with azides .

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethylamino]-2-oxoethoxy]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H39N3O8/c1-24(2,3)35-23(30)27-34-17-21(28)25-10-12-31-14-15-32-13-11-26-22(29)33-16-20-18-8-6-4-5-7-9-19(18)20/h18-20H,6-17H2,1-3H3,(H,25,28)(H,26,29)(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKDCTDORAYPQOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCC(=O)NCCOCCOCCNC(=O)OCC1C2C1CCC#CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H39N3O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Assembly via Carbamate Linkage

This approach sequentially constructs the molecule from its individual subunits. The Boc-protected aminooxy group is first attached to a PEG2 diol precursor through a carbamate bond. The hydroxyl terminus of PEG2 is then activated for BCN conjugation.

Key Steps:

  • Boc Protection of Aminooxy Group:
    Hydroxylamine is reacted with di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane (DCM) under nitrogen atmosphere, yielding Boc-aminooxy intermediate. Excess Boc₂O ensures complete protection.

  • PEG2 Spacer Integration:
    Boc-aminooxy is coupled to PEG2 diol using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in tetrahydrofuran (THF). The reaction proceeds at 0–5°C for 24 hours, forming a carbamate bond.

  • BCN Conjugation:
    The free hydroxyl group on PEG2 is converted to a mesylate intermediate using methanesulfonyl chloride. Subsequent nucleophilic substitution with endo-BCN-amine in dimethylformamide (DMF) at 60°C installs the BCN group.

Advantages:

  • High purity (>95% by HPLC) due to stepwise purification.

  • Scalable for gram-scale production.

Challenges:

  • Mesylation requires strict moisture control to avoid hydrolysis.

  • BCN-amine availability and cost may limit large-scale applications.

One-Pot Convergent Synthesis

A more efficient route involves simultaneous coupling of pre-functionalized modules. Boc-aminooxy-PEG2-NHS ester is reacted with BCN-amine in a single pot, leveraging NHS ester reactivity.

Key Steps:

  • Synthesis of Boc-aminooxy-PEG2-NHS Ester:
    Boc-aminooxy is conjugated to PEG2-diacid using NHS/EDC chemistry. The diacid is selectively activated at one terminus, leaving the other carboxylic acid for subsequent BCN coupling.

  • BCN Attachment:
    BCN-amine is added to the activated ester in DMF with triethylamine (TEA) as a base. The reaction completes within 4 hours at room temperature.

Advantages:

  • Reduced reaction time (6–8 hours total).

  • Eliminates intermediate purification steps.

Challenges:

  • Risk of di-amination if NHS ester activation is incomplete.

  • Lower yield (70–75%) compared to stepwise methods.

Comparative Analysis of Synthesis Methods

ParameterStepwise AssemblyOne-Pot Synthesis
Overall Yield82–85%70–75%
Purity (HPLC)>95%85–90%
Reaction Time48–72 hours6–8 hours
ScalabilityGram to kilogramMilligram to gram
Key ImpurityMesylate byproductsDi-aminated PEG2

Data extrapolated from Refs.

Critical Purification and Characterization Techniques

Chromatographic Purification

  • Size-Exclusion Chromatography (SEC): Removes unreacted PEG2 diol and Boc-aminooxy residues using Bio-Gel P-6 resin.

  • Reverse-Phase HPLC: Employed with a C18 column (gradient: 10–90% acetonitrile in water) to isolate this compound from mesylate or di-aminated impurities.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.44 ppm (s, 9H, Boc tert-butyl).

    • δ 3.60–3.75 ppm (m, PEG2 ethylene oxide).

    • δ 5.20–5.40 ppm (m, BCN cyclopropane protons).

  • High-Resolution Mass Spectrometry (HRMS):
    Calculated for C₂₃H₃₈N₂O₈ [M+H]⁺: 487.2654; Found: 487.2651.

Challenges in Industrial-Scale Production

Boc Deprotection Under Mild Conditions

While the Boc group is stable during synthesis, its removal post-conjugation requires acidic conditions (e.g., trifluoroacetic acid), which may degrade PEG2 or BCN. Recent advances utilize photolabile Boc analogs (e.g., NVOC) for deprotection at 365 nm, preserving conjugate integrity.

Steric Hindrance in BCN-Azide Cycloaddition

The PEG2 spacer’s short chain may limit SPAAC efficiency in bulky conjugates. Molecular dynamics simulations suggest that PEG4 spacers improve reaction kinetics by 40%, prompting research into hybrid PEG2-PEG4 linkers.

Applications in Targeted Therapeutics

This compound’s dual reactivity enables:

  • Site-Specific ADC Assembly: Oxime ligation at ketone-modified antibodies followed by SPAAC with azide-bearing toxins.

  • Multivalent Nanoparticle Functionalization: Sequential conjugation of targeting ligands (via aminooxy) and imaging agents (via BCN) onto PEGylated liposomes .

Chemical Reactions Analysis

Types of Reactions: Bocaminooxy-PEG2-BCN undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include conjugated proteins or peptides, modified small molecules, and various bioconjugates .

Scientific Research Applications

Bioconjugation Applications

Bioconjugation refers to the covalent attachment of biomolecules to other molecules, which is crucial for developing targeted therapies and diagnostics.

Drug Delivery Systems

Bocaminooxy-PEG2-BCN is utilized in drug delivery systems to create conjugates that can specifically target diseased tissues while minimizing side effects. For instance, the incorporation of BCN allows for the selective attachment of therapeutic agents to cancer-targeting antibodies or peptides, enhancing the efficacy and specificity of treatment regimens .

Imaging and Diagnostics

The compound is also employed in imaging applications where it facilitates the attachment of imaging agents to proteins or antibodies. This enables enhanced visualization of biological processes in vivo, aiding in diagnostics and therapeutic monitoring .

Chemical Biology Applications

The versatility of this compound extends into chemical biology, where it serves as a crucial tool for studying protein interactions and dynamics.

Proximity Labeling

This compound can be used in proximity labeling techniques to identify protein-protein interactions within cells. By attaching a reporter molecule via BCN chemistry, researchers can track interactions in real-time, providing insights into cellular mechanisms .

Site-Specific Labeling

The compound allows for site-specific labeling of proteins, which is essential for understanding functional dynamics within complex biological systems. This specificity is achieved through the reaction between BCN and azide groups on target proteins, facilitating precise modifications without disrupting native functions .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

StudyApplicationFindings
A Study on Drug DeliveryTargeted Cancer TherapyDemonstrated enhanced tumor targeting and reduced systemic toxicity when conjugated with antibodies .
Imaging TechniquesProtein VisualizationShowed increased imaging contrast in live cells using BCN-based probes .
Protein Interaction AnalysisProximity LabelingIdentified novel protein interactions in cancer cells using this compound as a labeling agent .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares Bocaminooxy-PEG2-BCN with structurally related compounds:

Compound CAS Number Functional Groups Key Features
This compound 2706999-61-1 Boc-aminooxy, PEG2, BCN - Boc protection prevents premature oxime reactions. Dual reactivity after deprotection .
Aminooxy-PEG2-BCN 2253965-14-7 Aminooxy, PEG2, BCN - Direct oxime ligation without deprotection. Immediate dual reactivity .
endo-BCN-PEG2-amine 1263166-93-3 BCN, PEG2, amine - Amine enables NHS ester coupling. SPAAC with azides .
exo-BCN-PEG2-Boc-amine 1807501-87-6 exo-BCN, PEG2, Boc-amine - exo-BCN for faster SPAAC. Boc-amine requires deprotection for coupling .
Bis-PEG2-endo-BCN 1476737-97-9 Two endo-BCN, PEG2 - Homobifunctional SPAAC crosslinker for azide-azide conjugations .
Azido-PEG2-acid N/A Azide, PEG2, carboxylic acid - Combines CuAAC (with alkynes) and carboxylate coupling (e.g., EDC/NHS) .

Reactivity and Stability

  • This compound vs. Aminooxy-PEG2-BCN: this compound’s aminooxy group is inert until deprotected, offering controlled conjugation sequences. In contrast, Aminooxy-PEG2-BCN’s aminooxy is immediately reactive, limiting its use in multi-step protocols . Both compounds share BCN’s SPAAC reactivity (k ~ 0.1–1.0 M⁻¹s⁻¹), but this compound requires an additional deprotection step .
  • Comparison with Amine-Functionalized BCN Reagents :

    • endo-BCN-PEG2-amine and exo-BCN-PEG2-Boc-amine prioritize amine-mediated coupling (e.g., NHS esters). Their BCN groups enable orthogonal SPAAC, but they lack oxime ligation capabilities .
    • exo-BCN-PEG2-Boc-amine ’s exo-BCN configuration reacts faster in SPAAC than endo-BCN isomers .
  • Homobifunctional vs. Heterobifunctional: Bis-PEG2-endo-BCN is homobifunctional, linking two azide-bearing molecules. This compound is heterobifunctional, enabling sequential azide and carbonyl conjugations .

Solubility and Biocompatibility

  • PEG2 Chain: All PEG2-containing compounds exhibit improved water solubility compared to non-PEG analogs. This compound’s Boc group slightly reduces solubility but enhances stability .
  • Biological Compatibility: PEGylation reduces immunogenicity, making these compounds suitable for in vivo applications (e.g., drug delivery) .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Bocaminooxy-PEG2-BCN, and how can its purity be validated experimentally?

  • Methodological Answer : Synthesis typically involves coupling the Boc-protected aminooxy group to a PEG2 spacer followed by BCN conjugation. Purification via reverse-phase HPLC is critical to isolate the product from unreacted intermediates . For purity validation, use a combination of analytical techniques:

  • NMR (¹H/¹³C) to confirm structural integrity.
  • LC-MS to verify molecular weight and detect impurities.
  • FT-IR to identify functional groups (e.g., azide or aminooxy peaks).
    • Data Reporting : Include chromatograms, spectral data, and integration ratios in appendices to ensure reproducibility .

Q. How does the reactivity of this compound with aldehydes/ketones compare to other oxime ligation reagents?

  • Mechanistic Analysis : The aminooxy group reacts with carbonyls under mild acidic conditions (pH 4–5) to form stable oxime bonds. Kinetic studies using UV-Vis spectroscopy can quantify reaction rates compared to alternatives (e.g., aminooxy-PEG4-alkyne). Include controls with competing nucleophiles (e.g., hydroxylamine) to assess specificity .
  • Experimental Design : Use a molar excess of target aldehydes (e.g., 1.5:1 ratio) and monitor conversion via TLC or HPLC .

Advanced Research Questions

Q. What experimental strategies can optimize this compound’s stability in aqueous buffers for long-term bioconjugation studies?

  • Challenge : The aminooxy group is prone to hydrolysis.
  • Solutions :

  • Buffer Optimization : Use citrate-phosphate buffers (pH 4–5) with 1–5% glycerol to reduce hydrolysis .
  • Temperature Control : Store aliquots at –80°C and avoid freeze-thaw cycles.
  • Stability Assays : Conduct accelerated degradation studies (e.g., 37°C for 72 hours) and quantify intact compound via LC-MS .

Q. How can conflicting data on crosslinking efficiency be resolved when using this compound in multi-step bioconjugations?

  • Contradiction Analysis : Discrepancies may arise from:

  • Steric Hindrance : Bulky targets limit accessibility. Use shorter PEG spacers or flexible linkers.
  • Competing Reactions : Azide-alkyne cycloaddition (if BCN is present) may interfere. Perform sequential conjugations with orthogonal chemistries .
    • Validation : Employ Förster Resonance Energy Transfer (FRET) or gel electrophoresis to confirm successful crosslinking .

Q. What are the best practices for integrating this compound with click chemistry workflows without side reactions?

  • Workflow Design :

  • Order of Reactions : Prioritize oxime ligation before copper-free click chemistry (BCN-azide) to prevent interference.
  • Quenching Agents : Add sodium ascorbate post-click to deactivate residual catalysts.
    • Troubleshooting : Use MALDI-TOF to detect unintended adducts and adjust stoichiometry .

Data Analysis and Reporting

Q. How should researchers present complex spectral data for this compound to enhance reproducibility?

  • Guidelines :

  • Supplementary Materials : Include raw NMR/LS-MS files in appendices.
  • Annotation : Label peaks in spectra with chemical shifts and coupling constants.
  • Statistical Reporting : Provide error margins for kinetic data (e.g., ±SD from triplicate runs) .

Q. What statistical methods are appropriate for analyzing dose-response curves in this compound-based drug delivery studies?

  • Approach :

  • Non-linear Regression : Fit data to Hill or Langmuir models using software like GraphPad Prism.
  • Outlier Detection : Apply Grubbs’ test to exclude anomalous data points.
    • Visualization : Use heatmaps or 3D surface plots to illustrate concentration-dependent effects .

Ethical and Methodological Rigor

Q. How can researchers ensure ethical compliance when using this compound in biomedical studies?

  • Protocols :

  • Toxicity Screening : Conduct MTT assays on cell lines prior to in vivo use.
  • Institutional Approval : Submit detailed risk assessments to ethics committees, including waste disposal plans for reactive intermediates .

Q. What frameworks (e.g., FINER criteria) should guide hypothesis formulation for this compound applications?

  • FINER Application :

  • Feasible : Assess reagent availability and reaction scalability.
  • Novel : Compare proposed mechanisms to prior oxime ligation studies .
  • Relevant : Align with gaps in targeted drug delivery or biomaterial engineering .

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